2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile
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Overview
Description
2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, imine groups, and nitrile functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile typically involves the condensation of 4-(dibutylamino)benzaldehyde with 2,3-diaminobut-2-enedinitrile under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its anticancer properties, particularly in forming complexes with metals like gallium that exhibit tumor growth inhibition.
Industry: Utilized in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of 2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound can form complexes with metal ions, which then interact with cellular components to exert effects such as inhibition of tumor growth. The pathways involved may include the generation of reactive oxygen species and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(E)({[4-(diethylamino)phenyl]methylidene}amino)but-2-enedinitrile
- 2,3-Bis(E)({[4-(dimethylamino)phenyl]methylidene}amino)but-2-enedinitrile
Uniqueness
2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C34H46N6 |
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Molecular Weight |
538.8 g/mol |
IUPAC Name |
2,3-bis[[4-(dibutylamino)phenyl]methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C34H46N6/c1-5-9-21-39(22-10-6-2)31-17-13-29(14-18-31)27-37-33(25-35)34(26-36)38-28-30-15-19-32(20-16-30)40(23-11-7-3)24-12-8-4/h13-20,27-28H,5-12,21-24H2,1-4H3 |
InChI Key |
XALOWVNAOHHHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=NC(=C(C#N)N=CC2=CC=C(C=C2)N(CCCC)CCCC)C#N |
Origin of Product |
United States |
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